N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through one common atom. The presence of the 1,4-benzodioxin moiety adds to its chemical diversity and potential biological activity.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c22-18(21-9-12-25-19(14-21)6-10-23-11-7-19)20-8-5-15-13-24-16-3-1-2-4-17(16)26-15/h1-4,15H,5-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIODLZXYMCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NCCC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin moiety, which can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions . This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group.
The spiro structure is formed by reacting the intermediate with a suitable azaspiro compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spiro structures.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure may allow it to bind to these targets in a specific manner, potentially leading to selective biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and benzodioxin derivatives, such as:
1,4-Benzodioxane: A simpler benzodioxin derivative with potential biological activity.
Spiro[4.5]decane: A spiro compound with a different ring system but similar structural features.
Dibenzodioxin: A compound with two benzodioxin moieties, known for its environmental persistence and toxicity.
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its combination of a spiro structure and a benzodioxin moiety. This combination is relatively rare and may confer unique properties, such as specific biological activity or chemical reactivity, that are not found in simpler or more common compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
